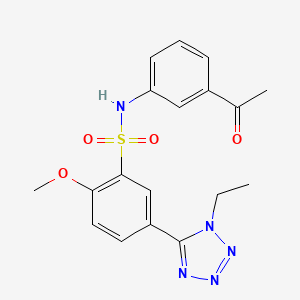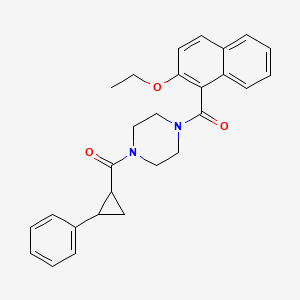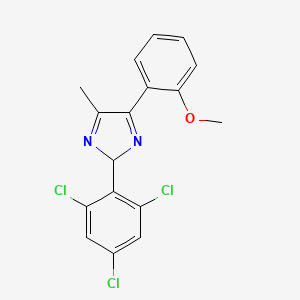![molecular formula C17H24N4O6S B2760753 N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide CAS No. 2034357-52-1](/img/structure/B2760753.png)
N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a piperidine ring, and an oxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting a suitable precursor with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like copper(I) iodide.
Introduction of the piperidine ring: The piperidine ring can be synthesized through a Pd-catalyzed C-N cross-coupling reaction using a palladium catalyst such as PdCl2 and a ligand like xantphos.
Formation of the oxalamide group: This step involves the reaction of the intermediate with oxalyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized using reagents like potassium permanganate.
Reduction: The oxalamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis.
Pathways Involved: The compound may activate apoptotic pathways by modulating the activity of proteins such as caspases and Bcl-2 family members.
Comparison with Similar Compounds
Similar Compounds
- N1-(benzo[d][1,3]dioxol-5-yl)-N2-(piperidin-4-ylmethyl)oxalamide
- N1-(benzo[d][1,3]dioxol-5-yl)-N2-(morpholin-4-ylmethyl)oxalamide
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide is unique due to the presence of the N,N-dimethylsulfamoyl group, which may enhance its solubility and bioavailability compared to similar compounds.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O6S/c1-20(2)28(24,25)21-7-5-12(6-8-21)10-18-16(22)17(23)19-13-3-4-14-15(9-13)27-11-26-14/h3-4,9,12H,5-8,10-11H2,1-2H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVAHVHCXKCOJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2760673.png)



![ethyl 6-amino-2-({[4-(4-chlorophenyl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-(pyridin-3-yl)-4H-pyran-3-carboxylate](/img/structure/B2760679.png)
![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-4-(1,2,4-oxadiazol-3-yl)benzamide](/img/structure/B2760680.png)

![4-(benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2760684.png)

![N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-methylbenzoyl)oxy]amine](/img/structure/B2760687.png)

![1-[4-(2-Phenylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2760689.png)
![2-[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)thio]-N,N-diethylacetamide](/img/structure/B2760690.png)
